molecular formula C₇H₉IN₂O B017395 3-Carbamoyl-1-methylpyridinium iodide CAS No. 6456-44-6

3-Carbamoyl-1-methylpyridinium iodide

Cat. No. B017395
CAS RN: 6456-44-6
M. Wt: 264.06 g/mol
InChI Key: IWEIZMCTGMHCRE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions that yield a variety of structures, some of which include the carbamoyl group in specific orientations, indicating the compound's synthesis could involve intricate steps to ensure the correct structural formation (Mikata, 1997).

Molecular Structure Analysis

The molecular structure of 3-Carbamoyl-1-methylpyridinium iodide and related compounds has been extensively studied, revealing detailed information about their geometry and the interactions between their molecular components. For instance, studies have shown that the carbamoyl group in similar compounds can exhibit an out-of-plane orientation in the crystalline state, highlighting the unique structural aspects of these molecules (Mikata, 1997).

Chemical Reactions and Properties

The chemical reactions and properties of 3-Carbamoyl-1-methylpyridinium iodide involve interactions with various reagents and the formation of complexes with metals. The compound's reactivity has been explored in the context of forming new organic-inorganic hybrid crystals, demonstrating its potential in creating materials with unique properties (Kosuge et al., 2002).

Physical Properties Analysis

The physical properties of 3-Carbamoyl-1-methylpyridinium iodide, such as its crystalline structure and orientation, play a significant role in its characterization. Research has revealed specific orientations of the carbamoyl group and the presence of axial configurations in related compounds, which are crucial for understanding the physical behavior of these substances (Mikata, 1997).

Chemical Properties Analysis

The chemical properties of 3-Carbamoyl-1-methylpyridinium iodide are closely tied to its molecular structure and the interactions it undergoes. Its ability to form complexes with metals and the specific orientation of its carbamoyl group highlight its reactivity and potential for various chemical applications (Kosuge et al., 2002).

Scientific Research Applications

Application in Hydride Transfer Reactions

  • Methods of Application or Experimental Procedures: The reaction mechanism of the transfer from a (2,2′:6′,2′′-terpyridine)(2,2′-bipyridine)ruthenium(II) hydrido complex to “3-carbamoyl-1-methylpyridinium iodide” was investigated using density functional theory .
  • Results or Outcomes: The study found that the carbamoyl group (especially the carbonyl group) in the NAD(P)+ model helps to complete the transfer by modulating the kinetic hydricity on an ad hoc basis . This insight could be valuable in understanding and optimizing hydride transfer reactions.

Ion-Solvation and Ion-Association Behaviour of Pyridinium-Based Ionic Liquids

  • Summary of the Application: “3-Carbamoyl-1-methylpyridinium iodide” is used in the study of ion-solvation and ion-association behaviour of pyridinium-based ionic liquids in alcohol-water mixed media and temperatures .
  • Methods of Application or Experimental Procedures: The transport properties of solutions of three pyridinium-based ionic liquids, including “3-Carbamoyl-1-methylpyridinium iodide”, were derived using conductometric data at temperatures ranging from 298.15 to 313.15 K in 10%, 30%, and 50% W/W mixtures of MeOH–H2O and DMF–H2O .
  • Results or Outcomes: The study found that the positioning of the substituent (Cl) in the ortho, meta, or para-position had a minor impact on the ion pair association of three ILs in the chosen solvents . This research provided critical data about the transport properties of pyridinium-based ionic liquids, which is essential and beneficial for the diverse fields of such ionic liquids that are currently being utilised .

Influence of Chlorine Position on Ion-Solvation and Ion-Association Behaviour

  • Summary of the Application: “3-Carbamoyl-1-methylpyridinium iodide” is used in the study of the influence of chlorine position on the ion-solvation and ion-association behaviour of pyridinium-based ionic liquids .
  • Methods of Application or Experimental Procedures: The transport properties of solutions of three pyridinium-based ionic liquids, including “3-Carbamoyl-1-methylpyridinium iodide”, were derived using conductometric data at temperatures ranging from 298.15 to 313.15 K in 10%, 30%, and 50% W/W mixtures of MeOH–H2O and DMF–H2O .
  • Results or Outcomes: The study found that the positioning of the substituent (Cl) in the ortho, meta, or para-position had a minor impact on the ion pair association of three ILs in the chosen solvents . This research provided critical data about the transport properties of pyridinium-based ionic liquids, which is essential and beneficial for the diverse fields of such ionic liquids that are currently being utilised .

Safety And Hazards

The safety and hazards associated with 3-Carbamoyl-1-methylpyridinium iodide include potential risks upon exposure. Precautionary measures include avoiding inhalation, contact with skin or eyes, and if necessary, seeking medical advice . The compound is classified as potentially causing skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

1-methylpyridin-1-ium-3-carboxamide;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O.HI/c1-9-4-2-3-6(5-9)7(8)10;/h2-5H,1H3,(H-,8,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEIZMCTGMHCRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)C(=O)N.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3106-60-3 (Parent)
Record name 3-Carbamoyl-1-methylpyridinium iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006456446
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

264.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Carbamoyl-1-methylpyridinium iodide

CAS RN

6456-44-6
Record name Pyridinium, 3-(aminocarbonyl)-1-methyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6456-44-6
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Record name 3-Carbamoyl-1-methylpyridinium iodide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicotinamide methiodide
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Record name 3-carbamoyl-1-methylpyridinium iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Ž Soldin, M Đaković, VP Peroković, K Bošnjaković… - Polyhedron, 2013 - Elsevier
… Here we report the synthesis of several compounds of the group 12 metals with 3-carbamoyl-1-methylpyridinium iodide (LI), namely: [ZnBr 2 (L –H ) 2 ] (1), [ZnI 2 (L –H ) 2 ] (2), [L] 2 […
Number of citations: 2 www.sciencedirect.com
LA Brusnitsina, EI Stepanovskih… - AIP Conference …, 2020 - pubs.aip.org
… , nitroacridine, nitroquinoline, disodium salt of anthraquinone-2,6-disulfonic acid (Na2ADSA), pyridine, nicotinic acid, 2,2’-dipyridyl, 3-carbamoyl-1-methylpyridinium iodide, tetramethyl n…
Number of citations: 6 pubs.aip.org
C Nowak, A Pick, LI Csepei, V Sieber - ChemBioChem, 2017 - Wiley Online Library
Oxidoreductases are attractive biocatalysts that convert achiral substrates into products of higher value, but they are also for the most part dependent on nicotinamide cofactors. Recently…
V Carelli, F Liberatore, L Scipione, B Di Rienzo… - Tetrahedron, 2005 - Elsevier
1 H and 13 C NMR spectroscopy has been used to detect and to characterize the adducts formed, in alkaline solutions, by the attack of dithionite anion on 3-carbamoyl or 3-cyano …
Number of citations: 24 www.sciencedirect.com
T Siber, V Bušić, D Zobundžija, S Roca, D Vikić-Topić… - Molecules, 2019 - mdpi.com
… 3-carbamoyl-1-methylpyridinium iodide (1). Yield: conventional method, 411 mg, MW from ethanol 501 mg, MW from acetone 487 mg; mp 203–204 C; IR (KBr) ν max 3324.8, 3153.3, …
Number of citations: 17 www.mdpi.com
Q Zhao, XL Yang, WD Holtzclaw… - Proceedings of the …, 1997 - National Acad Sciences
… N-Methylnicotinamide iodide (3-carbamoyl-1-methylpyridinium iodide), sodium hydrosulfite, menadione (vitamin K3), benzo[a]pyrene, and dicumarol were obtained from Aldrich. …
Number of citations: 142 www.pnas.org
H Tan, J Wang, Y Zhang, Y **ng, Q Sun, R Li - Tetrahedron, 2013 - Elsevier
… Interestingly, replacing 6a with 3-carbamoyl-1-methylpyridinium iodide (6s) to react with 4-bromophenylethanone, the desire product (8s) was also obtained in 41% yield (entry19, Table …
Number of citations: 11 www.sciencedirect.com

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